2-Chloro-3',4'-dihydroxyacetophenone, also known as 4-(chloroacetyl)catechol, is a small molecule with the chemical formula C₈H₇ClO₃. It is a white crystalline powder soluble in various organic solvents like methanol and dimethyl sulfoxide (DMSO) [, ].
Research into 2-Chloro-3',4'-dihydroxyacetophenone is ongoing, and potential applications are being explored in various scientific fields:
2-Chloro-3',4'-dihydroxyacetophenone is an organic compound with the molecular formula and a molar mass of approximately 186.6 g/mol. This compound features a chloro group and two hydroxy groups attached to an acetophenone structure, contributing to its unique chemical properties. It appears as a light grey solid and has a melting point range of 174–176 °C . The compound is classified under various hazard categories, including skin irritation and serious eye damage, necessitating careful handling .
Research indicates that 2-Chloro-3',4'-dihydroxyacetophenone exhibits notable biological activities, including:
Several synthesis methods for 2-Chloro-3',4'-dihydroxyacetophenone have been documented:
2-Chloro-3',4'-dihydroxyacetophenone finds applications in various fields:
Several compounds share structural similarities with 2-Chloro-3',4'-dihydroxyacetophenone. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Hydroxyacetophenone | Hydroxy group at position 3 | Exhibits strong antioxidant properties |
4-Hydroxyacetophenone | Hydroxy group at position 4 | Known for anti-inflammatory effects |
2-Hydroxy-5-chlorobenzaldehyde | Hydroxy and chloro groups on benzaldehyde | Potential use in organic synthesis |
These compounds differ primarily in the position and nature of substituents on the aromatic ring, which influences their reactivity and biological activities. The unique combination of chlorine and hydroxyl groups in 2-Chloro-3',4'-dihydroxyacetophenone contributes to its distinct profile compared to these similar compounds.
Irritant